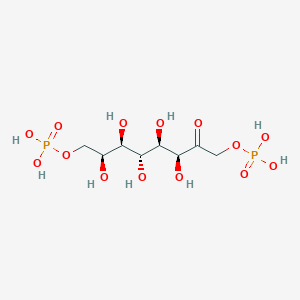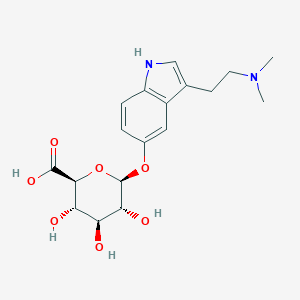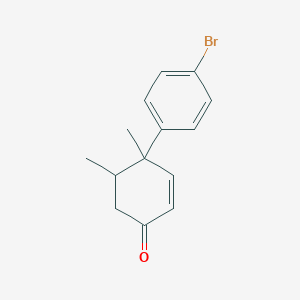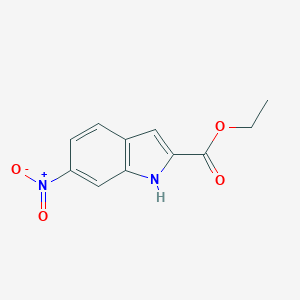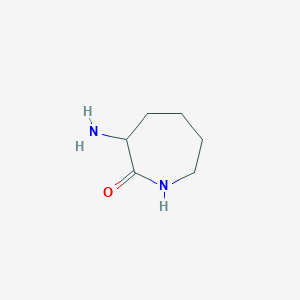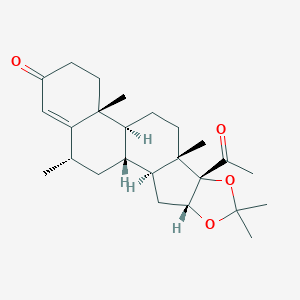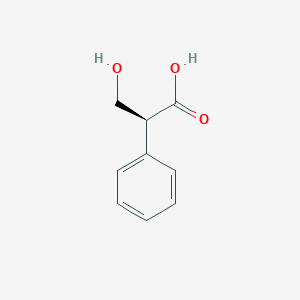
(S)-苯甲酸
描述
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (organic, inorganic, etc.). It may also include the compound’s role or function in biological or chemical systems .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and spectral properties .科学研究应用
使用硫酸化 β-环糊精作为手性选择剂通过 CEKC 对苯甲酸及其酯进行对映体分离:本研究描述了毛细管电动力色谱在苯甲酸及其四种烷基酯的对映体分离中的成功应用。该分离使用硫酸化 β-环糊精和磷酸盐缓冲液作为背景电解质来实现 (彭、郭、魏和林,2009)。
通过非典型聚酮化合物合成酶和 P450 介导的环化合成托品酮:本研究揭示了托品酮的生物合成机制,托品酮是托烷生物碱生物合成中的中间体,托烷生物碱衍生自苯甲酸。该研究确定了根表达的 III 型聚酮化合物合成酶和细胞色素 P450 介导的催化在托品酮形成中的作用 (Bedewitz、Jones、D’Auria 和 Barry,2018)。
细菌托酮天然产物及其衍生物的概述:它们的生物合成、生物活性、生态作用和生物技术潜力
:本文概述了细菌托酮天然产物,它们是非苯环芳香族化合物,衍生自苯甲酸。它讨论了它们的生物合成、生态作用、生物活性和潜在的生物技术应用 (段、佩佐尔德、萨利姆-巴查和特费尔,2020)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S)-3-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16202-15-6 | |
| Record name | Tropic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016202156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxy-2-phenylpropanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66C94T64W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biosynthetic pathway of (S)-tropic acid?
A1: (S)-Tropic acid originates from L-phenylalanine, an essential amino acid. Research suggests that the pathway involves a fascinating rearrangement of the L-phenylalanine side chain. [] This rearrangement leads to the formation of the isopropanoid (S)-tropic acid skeleton. Studies using isotopically labeled precursors have identified (R)-D-phenyllactic acid as a direct precursor to (S)-tropic acid. [, ] The incorporation of labeled (R)-(+)-3-phenyllactic acid into the tropic acid ester alkaloids of Datura plants further supports this finding. []
Q2: What is the stereochemistry involved in the biosynthesis of (S)-tropic acid?
A2: The conversion of L-phenylalanine to (S)-tropic acid involves a stereospecific 1,2-migration of the carboxyl group. Experiments using (2S,3R)- and (2S,3S)-[1-14C,3-3H] phenylalanine demonstrated that this migration occurs with retention of configuration at the migrating carbon center. []
Q3: Can (S)-tropic acid be chemically synthesized?
A3: Yes, (S)-tropic acid can be chemically synthesized. One approach involves the trifluoroacetolysis of the O-nitrobenzenesulfonate derivative of optically active 3-phenyllactic acid ester. [] This method allows for the preparation of both (R)- and (S)-tropic acid with high retention of optical purity.
Q4: What is the role of (S)-tropic acid in the biosynthesis of tropane alkaloids?
A4: (S)-Tropic acid acts as the acid moiety in tropane alkaloids like hyoscyamine and scopolamine. It forms an ester linkage with the tropane alkaloid core, specifically with the hydroxyl group at the 3-position of the tropane ring. Research indicates that the (R)-(+)-3-phenyllactic acid ester of tropine (littorine) directly rearranges to form the tropoyl ester (-)-hyoscyamine. []
Q5: Are there alternative biosynthetic pathways to (S)-tropic acid?
A5: Research suggests that while phenylalanine is a precursor to tropic acid, phenyllactic acid may be a more direct intermediate in the biosynthetic pathway within Datura and Brugmansia plants. [] This highlights the complexity of plant metabolic pathways and the potential for alternative routes to the same compound.
Q6: Are there any potential applications of (S)-tropic acid or its derivatives?
A6: While (S)-tropic acid itself doesn't possess direct pharmaceutical activities, its derivatives, the tropane alkaloids, have significant medicinal uses. Understanding the biosynthesis of (S)-tropic acid could pave the way for producing these alkaloids more efficiently or developing novel derivatives with improved pharmacological properties. For instance, the asymmetric boracarboxylation of styrenes using carbon dioxide has been shown to produce (S)-tropic acid. [] Optimizing this reaction could offer an alternative and potentially greener route to this valuable chiral building block.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
